molecular formula C16H21F3N2O2 B1419663 trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate CAS No. 1212404-61-9

trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B1419663
CAS No.: 1212404-61-9
M. Wt: 330.34 g/mol
InChI Key: TZTDXEAWMSGECI-QWHCGFSZSA-N
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Description

Trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate: is a synthetic compound that belongs to the class of pyrrolidine-based carbamate derivatives. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable molecule in various scientific research fields.

Scientific Research Applications

Trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

The synthesis of trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents and conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:

  • Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate
  • Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-ylcarbamate

These compounds share structural similarities but differ in their specific functional groups and chemical properties . The presence of the trifluoromethyl group in this compound makes it unique and valuable for certain applications .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTDXEAWMSGECI-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212404-61-9, 1260616-57-6
Record name rel-1,1-Dimethylethyl N-[(3R,4S)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212404-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S,4R)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260616-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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